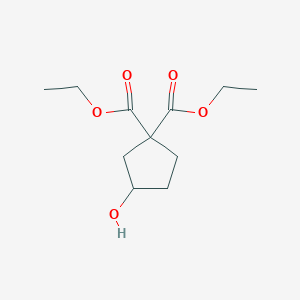

3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 3-hydroxycyclopentane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h8,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOZQIXOIZCXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596986 | |

| Record name | Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21736-07-2 | |

| Record name | Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate

Abstract

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a valuable substituted cyclopentane derivative that serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceutical agents and natural products. Its specific stereochemistry and trifunctional nature (hydroxyl, and two ester groups) make it a key intermediate for introducing a functionalized five-membered ring system. This guide provides an in-depth examination of a robust and efficient synthetic pathway to this target molecule. The core strategy involves the initial construction of a cyclopentene ring system, followed by the controlled introduction of the hydroxyl group at the C-3 position. We will explore the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative analysis of strategic choices to ensure reproducibility and high yield.

Introduction: The Strategic Importance of the Target Molecule

Substituted cyclopentane rings are prevalent motifs in a wide array of biologically active compounds. The title compound, diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, offers three distinct points for chemical modification. The secondary alcohol can be oxidized to a ketone or used in ether or ester linkages, while the diethyl ester moiety can be selectively hydrolyzed, reduced, or used to introduce further complexity. This strategic utility makes a reliable synthetic route to this molecule a high-value asset for research and development in medicinal and process chemistry.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic disconnection of the target molecule points to a precursor containing an alkene or a ketone at the C-3 position. While several theoretical routes exist, a highly effective and field-proven strategy begins with the formation of a cyclopentene ring, which then serves as a versatile handle for functionalization.

The chosen forward synthesis is a two-stage process:

-

Stage 1: Cyclization. Synthesis of the key intermediate, diethyl 3-cyclopentene-1,1-dicarboxylate, via a double alkylation of diethyl malonate.

-

Stage 2: Functionalization. Conversion of the cyclopentene intermediate to the target 3-hydroxy compound via a hydroboration-oxidation reaction. An alternative pathway involving ozonolysis followed by reduction is also discussed.

This strategy is advantageous due to the commercial availability of the starting materials and the high efficiency of the chosen reactions.

Caption: Retrosynthetic analysis of the target molecule.

Stage 1: Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate

The cornerstone of this synthesis is the formation of the five-membered ring. This is efficiently achieved through the reaction of diethyl malonate with cis-1,4-dichloro-2-butene in the presence of a suitable base.[1]

Mechanism of Cyclization

The reaction proceeds via a tandem SN2 alkylation.

-

Enolate Formation: A base, such as lithium hydride or sodium ethoxide, deprotonates the acidic α-carbon of diethyl malonate to form a nucleophilic enolate.

-

First Alkylation: The enolate attacks one of the electrophilic carbons of cis-1,4-dichloro-2-butene, displacing a chloride ion.

-

Intramolecular Alkylation: A second equivalent of base removes the remaining acidic α-proton, generating a new enolate. This enolate then undergoes an intramolecular SN2 reaction, attacking the remaining carbon-chlorine bond to close the five-membered ring.

The use of cis-1,4-dichloro-2-butene is crucial for facilitating the ring-closing step.

Sources

An In-depth Technical Guide to the Chemical Properties of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, a versatile building block in organic synthesis. This document delves into its synthesis, physicochemical characteristics, spectral properties, and reactivity, with a particular focus on its potential applications in the development of novel therapeutic agents. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: The Cyclopentane Motif in Medicinal Chemistry

The cyclopentane ring is a prevalent structural motif in a vast array of biologically active molecules, including prostaglandins and antiviral agents.[1][2] Its conformational flexibility and the ability to introduce stereocenters make it a valuable scaffold in the design of novel therapeutics. Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, with its strategically placed hydroxyl and geminal diester functionalities, presents a unique platform for the synthesis of complex cyclopentanoid structures. The hydroxyl group serves as a handle for further functionalization or as a key pharmacophoric element, while the diester moiety allows for chain elongation and the introduction of diverse substituents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in synthesis. The following table summarizes the key physicochemical properties of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

| Property | Value | Source |

| CAS Number | 21736-07-2 | [3][4][5] |

| Molecular Formula | C₁₁H₁₈O₅ | [2][4] |

| Molecular Weight | 230.26 g/mol | [2] |

| Appearance | Not specified in literature; likely a colorless to pale yellow oil or low-melting solid. | Inferred |

| Boiling Point | Not specified in literature. | |

| Melting Point | Not specified in literature. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, diethyl ether, and ethyl acetate. Limited solubility in water is anticipated. | Inferred |

Synthesis of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

The synthesis of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is conceptually a two-step process, commencing with the formation of its unsaturated precursor, Diethyl 3-cyclopentene-1,1-dicarboxylate, followed by the hydration of the double bond.

Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate

The precursor is readily synthesized via a well-established malonic ester synthesis protocol. This reaction involves the dialkylation of diethyl malonate with cis-1,4-dichloro-2-butene.

Caption: Oxymercuration-demercuration reaction pathway.

Experimental Protocol (General):

-

Oxymercuration: Diethyl 3-cyclopentene-1,1-dicarboxylate is dissolved in a suitable solvent, typically a mixture of THF and water. Mercuric acetate (Hg(OAc)₂) is then added, and the mixture is stirred until the reaction is complete.

-

Demercuration: A basic solution of sodium borohydride (NaBH₄) is added to the reaction mixture to reduce the organomercury intermediate.

-

Workup and Purification: The reaction is worked up by separating the organic layer, washing it, drying it, and removing the solvent. The final product is purified by column chromatography.

3.2.2. Hydroboration-Oxidation

This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond. Again, for a symmetrical alkene, this regioselectivity is not a determining factor. However, this method is known for its syn-addition stereochemistry.

Caption: Hydroboration-oxidation reaction pathway.

Experimental Protocol (General):

-

Hydroboration: The alkene is dissolved in an anhydrous ether solvent, such as THF, and a solution of borane-THF complex (BH₃•THF) is added dropwise at a controlled temperature (often 0 °C).

-

Oxidation: After the hydroboration is complete, an aqueous solution of sodium hydroxide is added, followed by the slow addition of hydrogen peroxide.

-

Workup and Purification: The reaction is worked up by extracting the product into an organic solvent, followed by washing, drying, and solvent removal. The product is then purified by column chromatography.

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

-

-CH(OH)-: A multiplet in the region of 3.5-4.5 ppm. The exact chemical shift and multiplicity will depend on the stereochemistry and coupling with adjacent protons.

-

-OCH₂CH₃: A quartet around 4.1-4.3 ppm.

-

Cyclopentane -CH₂-: A series of complex multiplets in the range of 1.5-2.5 ppm.

-

-OCH₂CH₃: A triplet around 1.2-1.4 ppm.

-

-OH: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

-

C=O (ester): Two signals in the region of 170-175 ppm.

-

-CH(OH)-: A signal around 65-75 ppm.

-

Quaternary C(COOEt)₂: A signal in the range of 55-65 ppm.

-

-OCH₂CH₃: A signal around 60-62 ppm.

-

Cyclopentane -CH₂-: Signals in the aliphatic region of 20-40 ppm.

-

-OCH₂CH₃: A signal around 14 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹.

-

C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

C-O stretch (alcohol and ester): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 230. Key fragmentation patterns would likely involve the loss of an ethoxy group (-OCH₂CH₃, M-45), an ethyl group (-CH₂CH₃, M-29), a carboxyl group (-COOEt, M-73), and water (-H₂O, M-18).

Reactivity and Synthetic Applications

The chemical reactivity of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is dominated by its hydroxyl and diester functionalities.

Reactions of the Hydroxyl Group

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, Diethyl 3-oxocyclopentane-1,1-dicarboxylate, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone is a valuable intermediate for further carbon-carbon bond formation reactions.

-

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers to introduce different functional groups or protecting groups.

-

Nucleophilic Substitution: Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) allows for its displacement by a wide range of nucleophiles.

Reactions of the Diester Group

-

Hydrolysis: The diethyl esters can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions.

-

Reduction: The esters can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Claisen Condensation: The presence of α-protons allows for intramolecular Claisen condensation under basic conditions, leading to the formation of bicyclic β-keto esters.

Applications in Pharmaceutical Synthesis

The cyclopentane core is a key structural feature in numerous antiviral and anti-inflammatory drugs. [6][7]Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate serves as a versatile starting material for the synthesis of these and other complex pharmaceutical targets. For instance, the functional groups present in this molecule are amenable to transformations that can lead to the core structures of prostaglandins, which are potent lipid mediators involved in inflammation. [1]Furthermore, the chiral nature of the 3-hydroxycyclopentane moiety, which can be resolved or synthesized enantioselectively, makes it an attractive precursor for the synthesis of chiral drugs.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn.

Conclusion

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a valuable and versatile building block in organic synthesis. Its straightforward synthesis from readily available starting materials and the presence of multiple functional groups provide a powerful platform for the construction of complex cyclopentanoid molecules. This technical guide has outlined its key chemical properties, synthesis, and potential applications, particularly in the realm of drug discovery and development. It is our hope that the information provided herein will serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and medicinal chemistry.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 7. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

This guide provides an in-depth analysis of the predicted spectroscopic data for Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. As direct experimental data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous compounds to construct a reliable, predicted spectral profile. This approach is crucial for researchers in chemical synthesis and drug development for structural verification and quality control.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate contains several key functional groups that dictate its spectroscopic signature: a cyclopentane ring, a hydroxyl group (-OH), and two ethyl ester groups (-COOCH₂CH₃). The presence and relative positions of these groups will result in characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The analysis must also consider the potential for cis and trans isomers, arising from the relative orientation of the hydroxyl group to the dicarboxylate moiety. This isomerism will influence the chemical environment of the ring protons and carbons, potentially leading to distinct shifts and coupling patterns in the NMR spectra.

Diagram 1: Molecular Structure of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

A 2D representation of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate with key functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the ethyl ester protons and the cyclopentane ring protons. The hydroxyl proton's signal may be broad and its position variable depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -CH₃ (Ethyl) | 1.2 - 1.3 | Triplet (t) | 6H | Protons on the methyl group are coupled to the adjacent methylene protons. |

| -OCH₂- (Ethyl) | 4.1 - 4.3 | Quartet (q) | 4H | Methylene protons are coupled to the methyl protons and deshielded by the adjacent oxygen atom. Data from diethyl malonate shows these signals around 4.2 ppm[1]. |

| Ring CH₂ | 1.8 - 2.5 | Multiplets (m) | 6H | The protons on the cyclopentane ring will exhibit complex splitting patterns due to coupling with each other. Their chemical shifts are in the typical aliphatic range. |

| -CHOH | 3.8 - 4.2 | Multiplet (m) | 1H | The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen, shifting it downfield.[2] |

| -OH | 1.5 - 4.0 | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad signal due to hydrogen exchange.[2] |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the carbon bearing the hydroxyl group, the quaternary carbon of the dicarboxylate, the methylene carbons of the ethyl groups and the cyclopentane ring, and the methyl carbons of the ethyl groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C =O (Ester) | 170 - 175 | Carbonyl carbons in esters are highly deshielded and appear significantly downfield. For comparison, the carbonyl carbon in diethyl malonate appears at 166.64 ppm[1][3]. |

| -C HOH | 65 - 75 | The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen. In cyclohexanol, this carbon appears in the 50 to 80 δ range[2]. |

| -OC H₂- (Ethyl) | 60 - 65 | The methylene carbons of the ethyl esters are deshielded by the adjacent oxygen atom. Diethyl malonate shows this peak at 61.47 ppm[1][4]. |

| Quaternary C1 | 50 - 60 | The quaternary carbon atom attached to two electron-withdrawing carbonyl groups will be shifted downfield.[5] |

| Ring C H₂ | 25 - 40 | The methylene carbons of the cyclopentane ring will appear in the typical aliphatic region. |

| -C H₃ (Ethyl) | 13 - 15 | The methyl carbons of the ethyl esters are the most shielded and will appear furthest upfield. Diethyl malonate's methyl carbon is at 14.09 ppm[1][3]. |

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions from the hydroxyl and ester functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong | This broad and intense band is characteristic of the hydrogen-bonded hydroxyl group in alcohols[2][6][7]. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | These absorptions are due to the C-H bonds of the cyclopentane ring and the ethyl groups. |

| C=O Stretch (Ester) | 1725 - 1745 | Strong, Sharp | The carbonyl stretch of a saturated ester typically appears in this region and is one of the most prominent peaks in the spectrum[7][8]. |

| C-O Stretch (Ester & Alcohol) | 1000 - 1300 | Strong | This region will contain strong absorptions from the C-O single bonds of both the ester and the alcohol functional groups[2][7]. |

Predicted Mass Spectrum (MS)

In mass spectrometry with electron ionization (EI), the molecule is expected to fragment in a predictable manner.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 230, corresponding to the molecular weight of C₁₁H₁₈O₅.

-

Key Fragmentation Pathways:

-

Loss of an ethoxy group (-OCH₂CH₃): A prominent peak at m/z = 185.

-

Loss of an ethyl group (-CH₂CH₃): A peak at m/z = 201.

-

Loss of water (-H₂O): A peak at m/z = 212, which is a common fragmentation for alcohols[2].

-

Cleavage of the ester group: Fragmentation next to the carbonyl group is a common pathway for esters[9].

-

Ring cleavage: The cyclopentane ring can undergo fragmentation, leading to a series of smaller fragment ions[10][11].

-

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a nujol mull can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values for the functional groups present.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Diagram 2: Workflow for Spectroscopic Structural Elucidation

A flowchart illustrating the integrated approach of using NMR, IR, and MS for structural confirmation.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive and scientifically grounded profile for Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the synthesis and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

PubMed. (2000). Mass spectrometric study of six cyclic esters. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl Malonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometric study of six cyclic esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Diethyl malonate(105-53-3) 13C NMR [m.chemicalbook.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass spectrometric study of six cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Versatile Trifunctional Scaffold

In the landscape of modern medicinal chemistry and complex molecule synthesis, the strategic value of a synthetic building block is often measured by its functional group density and stereochemical potential. Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a prime exemplar of such a scaffold. Possessing a geminal diester at the C1 position and a hydroxyl group at the C3 position of a cyclopentyl ring, this molecule offers three distinct points for chemical modification. This trifunctional nature provides chemists with a powerful tool to introduce complexity and build sophisticated molecular architectures, particularly those found in natural products and pharmacologically active agents.

This guide provides an in-depth technical overview of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, covering its core chemical identity, a robust synthetic pathway with mechanistic rationale, its key chemical reactivities, and its strategic application in the context of drug development.

Core Chemical Identity:

-

IUPAC Name: Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate[][2]

-

CAS Number: 21736-07-2[][2]

-

Chemical Structure:

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are fundamental to its application, guiding purification strategies, reaction monitoring, and structural confirmation.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₅ | [] |

| Molecular Weight | 230.26 g/mol | [][2] |

| Density | 1.196 g/cm³ | [] |

| SMILES | CCOC(=O)C1(CCC(C1)O)C(=O)OCC | [] |

| InChI | InChI=1S/C11H18O5/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h8,12H,3-7H2,1-2H3 | [] |

Spectroscopic Characterization (Predicted):

-

¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the two equivalent ethyl ester groups, including a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). The protons on the cyclopentane ring would appear as complex multiplets in the 1.5-2.5 ppm region. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around 3.8-4.1 ppm. The hydroxyl proton itself would be a broad singlet, its chemical shift dependent on solvent and concentration.

-

¹³C NMR (Carbon NMR): Key signals would include those for the carbonyl carbons of the esters (~170-175 ppm), the carbon bearing the hydroxyl group (~70 ppm), the quaternary C1 carbon, the methylene carbons of the ethyl groups (~60 ppm), and the methyl carbons of the ethyl groups (~14 ppm).

-

IR (Infrared) Spectroscopy: A strong, broad absorption in the 3200-3600 cm⁻¹ region is indicative of the O-H stretch of the alcohol. A sharp, strong peak around 1730 cm⁻¹ corresponds to the C=O stretch of the ester functional groups.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 230. Subsequent fragmentation would likely involve the loss of ethoxy groups (-45 Da), ethanol (-46 Da), and water (-18 Da).

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is critical for the utility of any building block. A logical and efficient pathway to diethyl 3-hydroxycyclopentane-1,1-dicarboxylate involves a two-step sequence starting from commercially available materials: a Michael addition followed by a selective ketone reduction.

Proposed Synthetic Workflow:

Caption: Synthetic pathway via Michael addition and subsequent reduction.

Causality Behind Experimental Choices:

-

Step 1: Michael Addition: The synthesis begins with the 1,4-conjugate addition (Michael addition) of diethyl malonate to cyclopent-2-en-1-one. Diethyl malonate is chosen for its acidic α-protons, which can be readily deprotonated by a non-nucleophilic base like sodium ethoxide to form a soft nucleophile (enolate). This enolate preferentially attacks the electrophilic β-carbon of the α,β-unsaturated ketone (cyclopent-2-en-1-one), avoiding direct 1,2-addition to the carbonyl. This regioselectivity is the cornerstone of the reaction's success.

-

Step 2: Ketone Reduction: The resulting intermediate, diethyl 3-oxocyclopentane-1,1-dicarboxylate, contains both ketone and ester functionalities. A chemoselective reducing agent is required to reduce the ketone to an alcohol without affecting the more stable ester groups. Sodium borohydride (NaBH₄) is the ideal choice for this transformation. It is a mild hydride donor, sufficiently reactive to reduce aldehydes and ketones but generally unreactive towards esters under standard conditions (e.g., alcoholic solvent at room temperature). This selectivity ensures the desired product is formed in high yield.

Experimental Protocol: Synthesis of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

PART A: Diethyl 3-oxocyclopentane-1,1-dicarboxylate

-

Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.

-

Base Preparation: To the flask, add 150 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. Stir until all sodium has reacted to form sodium ethoxide.

-

Nucleophile Formation: Add 16.0 g (0.1 mol) of diethyl malonate to the sodium ethoxide solution and stir for 15 minutes.

-

Addition: Cool the flask to 0 °C using an ice bath. Add a solution of 8.2 g (0.1 mol) of cyclopent-2-en-1-one in 25 mL of absolute ethanol dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Neutralize the reaction mixture with dilute hydrochloric acid. Reduce the volume of ethanol by approximately 75% using a rotary evaporator. Add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude keto-diester, which can be purified by vacuum distillation or used directly in the next step.

PART B: Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

-

Setup: Dissolve the crude keto-diester from Part A in 150 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add 4.2 g (0.11 mol) of sodium borohydride (NaBH₄) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Workup: Carefully quench the reaction by the slow addition of acetone, followed by acidification with 1 M HCl until the solution is pH ~5.

-

Extraction: Remove the methanol via rotary evaporation. Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

Key Chemical Transformations and Strategic Applications

The synthetic utility of this molecule stems from the orthogonal reactivity of its functional groups. Strategic manipulation allows for the generation of a diverse array of derivatives.

Caption: Key reaction pathways available to the title compound.

-

Reactions at the Hydroxyl Group: The secondary alcohol is a versatile handle. It can be easily oxidized back to the ketone using standard reagents like pyridinium chlorochromate (PCC) or Swern oxidation. It can also undergo esterification with acyl chlorides or anhydrides, or etherification (e.g., Williamson ether synthesis) to introduce a wide variety of side chains. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

-

Reactions of the Diester Moiety: The geminal diester provides a latent carboxylic acid functionality. Saponification with one equivalent of a base (e.g., KOH) can achieve selective mono-hydrolysis to a mono-acid mono-ester. This new carboxylic acid can then be used in amide bond formation, a cornerstone of medicinal chemistry. More vigorous acidic or basic hydrolysis followed by heating will lead to the decarboxylation of the resulting malonic acid, yielding 3-hydroxycyclopentanecarboxylic acid. This provides a route to compounds where the C1 position is monosubstituted.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The cyclopentane core is a common motif in many biologically active molecules. The rigid framework of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate makes it an excellent starting point for synthesizing complex, sp³-rich molecules that can effectively probe the binding pockets of protein targets like kinases. For instance, related dicarboxylate building blocks are instrumental in the synthesis of tyrosine kinase inhibitors.[3]

Hypothetical Workflow: Synthesis of a Novel Kinase Inhibitor Core

This workflow illustrates how the title compound could be elaborated into a more complex scaffold suitable for kinase inhibitor development. The strategy involves differentiating the two ester groups and using the hydroxyl as an attachment point for a recognition element.

Caption: A hypothetical synthetic route to a complex drug scaffold.

Strategic Rationale:

-

Protection & Differentiation: The hydroxyl group is first protected (e.g., as a silyl ether) to prevent interference in subsequent steps. Then, selective hydrolysis of one ester group creates a carboxylic acid, differentiating the two C1 substituents.

-

Amide Formation: The newly formed carboxylic acid is coupled with an aromatic amine (Ar-NH₂), a common "hinge-binding" element in many kinase inhibitors.

-

Deprotection: The protecting group is removed from the hydroxyl group, revealing it for further functionalization.

-

Final Functionalization: The free hydroxyl is used to attach another key recognition moiety, often a solubilizing group or a group that targets a different part of the ATP binding site. A Mitsunobu reaction or a simple etherification can achieve this.

This strategic, multi-step sequence transforms a simple building block into a complex, high-value molecule tailored for a specific biological target, demonstrating the profound utility of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate in a drug discovery program.

Conclusion

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is more than a simple chemical; it is a versatile platform for molecular innovation. Its trifunctional character, combined with a rigid cyclopentane core, provides a robust starting point for constructing complex and biologically relevant molecules. The well-defined and selective reactivity of its alcohol and diester groups allows for controlled, stepwise elaboration, making it an invaluable asset for researchers, scientists, and drug development professionals aiming to access novel chemical space and accelerate the discovery of new therapeutics.

References

-

PrepChem.com. (n.d.). Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 3-Cyclopentene-1,3-dicarboxylic acid, 4-hydroxy-5-oxo-, 1,3-diethyl ester. Retrieved from [Link]

-

Axsyn. (n.d.). 1,1-Cyclopentanedicarboxylicacid, 3-hydroxy-, 1,1-diethyl ester; 21736-07-2. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. Retrieved from [Link]

-

Natural Micron Pharm Tech. (n.d.). Diethyl 3-Cyclopentene-1,1-dicarboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Stereoisomers of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a chiral molecule of significant interest in synthetic organic chemistry, primarily serving as a versatile building block for the synthesis of a wide array of complex natural products and pharmacologically active compounds. The presence of two stereocenters in its cyclopentane ring gives rise to four possible stereoisomers. A thorough understanding of the synthesis, separation, and characterization of these individual stereoisomers is paramount for their effective utilization in stereoselective synthesis. This guide provides an in-depth analysis of the stereoisomers of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, detailing their stereochemical relationships, synthetic routes, and analytical methodologies for their resolution and characterization.

Introduction: The Significance of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

Cyclopentane-containing molecules are ubiquitous in nature and form the core scaffold of numerous biologically active compounds, including prostaglandins, steroids, and alkaloids. Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, with its functionalized five-membered ring, represents a key chiral starting material for the enantioselective synthesis of such complex targets. The strategic placement of a hydroxyl group and two ester functionalities allows for a diverse range of chemical transformations, making it a valuable synthon in the drug discovery and development pipeline. The stereochemistry of the hydroxyl group and the adjacent carbon atom profoundly influences the biological activity of the final products, necessitating precise control over the stereochemical outcome of synthetic routes.

Unraveling the Stereochemistry: The Four Stereoisomers

The structure of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate contains two chiral centers, at the C1 and C3 positions of the cyclopentane ring. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers.

-

(1R, 3R)-diethyl 3-hydroxycyclopentane-1,1-dicarboxylate and (1S, 3S)-diethyl 3-hydroxycyclopentane-1,1-dicarboxylate form one enantiomeric pair.

-

(1R, 3S)-diethyl 3-hydroxycyclopentane-1,1-dicarboxylate and (1S, 3R)-diethyl 3-hydroxycyclopentane-1,1-dicarboxylate form the second enantiomeric pair.

The relationship between these stereoisomers can be visualized as follows:

Figure 1: Stereochemical relationships between the four stereoisomers.

Synthetic Strategies for Accessing the Stereoisomers

The synthesis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate typically starts from diethyl malonate and an appropriate C3 synthon. The key challenge lies in controlling the stereochemistry of the two chiral centers. Several strategies have been developed to achieve this, ranging from classical resolution to asymmetric synthesis.

Racemic Synthesis followed by Resolution

A common approach involves the synthesis of a racemic mixture of the stereoisomers, followed by their separation.

Experimental Protocol: Racemic Synthesis

-

Michael Addition: Diethyl malonate is reacted with a suitable Michael acceptor, such as cyclopent-2-en-1-one, in the presence of a base like sodium ethoxide. This forms the cyclopentane ring.

-

Reduction: The resulting keto group at the C3 position is then reduced to a hydroxyl group using a reducing agent like sodium borohydride. This step typically yields a mixture of diastereomers (cis and trans isomers).

The diastereomers can often be separated by conventional chromatographic techniques such as column chromatography due to their different physical properties. The separated racemic diastereomers can then be resolved into their individual enantiomers.

Methods for Resolution:

-

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid or amine). The resulting diastereomeric salts can be separated by fractional crystallization, followed by regeneration of the enantiomerically pure alcohol.

-

Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Figure 2: General workflow for racemic synthesis and resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce enantiomerically enriched products, avoiding the need for resolution.

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of the key bond-forming reactions. The auxiliary is then removed in a subsequent step.

-

Asymmetric Catalysis: The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can promote the formation of one enantiomer over the other in the key stereodetermining step. For instance, asymmetric reduction of the keto group in the precursor using a chiral reducing agent can provide direct access to enantiomerically enriched alcohols.

Analytical Techniques for Characterization and Purity Assessment

The characterization of the stereoisomers of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate requires a combination of spectroscopic and chromatographic techniques.

| Technique | Purpose | Key Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and determination of relative stereochemistry (cis/trans). | The coupling constants between the protons on C1 and C3 can help distinguish between the cis and trans isomers. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. | Using a chiral stationary phase, the different enantiomers will have different retention times, allowing for their separation and determination of enantiomeric excess (ee). |

| Gas Chromatography (GC) on a Chiral Stationary Phase | Separation and quantification of volatile derivatives of the enantiomers. | Similar to chiral HPLC, this technique can be used to determine the enantiomeric purity. |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Each enantiomer will rotate plane-polarized light to an equal but opposite degree. The specific rotation is a characteristic physical property. |

Applications in Drug Development

The enantiomerically pure stereoisomers of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate are valuable intermediates in the synthesis of a variety of pharmaceutical agents. For example, they can be used as precursors for the synthesis of carbocyclic nucleoside analogues, which have shown antiviral and anticancer activities. The specific stereochemistry of the cyclopentane ring is often crucial for the biological activity of these target molecules.

Conclusion

The stereoisomers of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate are of considerable importance in modern organic synthesis and drug discovery. A comprehensive understanding of their stereochemistry, coupled with efficient synthetic and analytical methods, is essential for their successful application. The choice of synthetic strategy, whether it be racemic synthesis followed by resolution or an asymmetric approach, will depend on the specific requirements of the target molecule and the desired level of stereochemical purity. Continued research in this area is expected to lead to even more efficient and selective methods for accessing these valuable chiral building blocks.

References

-

Enzymatic Resolution of Racemic Alcohols. Organic Process Research & Development. [Link]

The Pivotal Role of Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate in Modern Drug Discovery: A Technical Guide

For researchers, scientists, and professionals in drug development, the identification and utilization of versatile chemical scaffolds are paramount to the successful discovery of novel therapeutics. Among these, cyclopentane derivatives hold a significant position, particularly as precursors to carbocyclic nucleoside analogues, a class of compounds renowned for their antiviral and anticancer properties. This in-depth technical guide focuses on a key intermediate, diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, providing a comprehensive overview of its synthesis, characterization, and strategic application in medicinal chemistry.

Strategic Importance in Medicinal Chemistry

The cyclopentane ring is a privileged scaffold in drug design, offering a conformationally constrained, five-membered carbocyclic framework that can mimic the ribose sugar in natural nucleosides. The introduction of a hydroxyl group at the 3-position and geminal diethyl ester groups at the 1-position of this ring system, as in diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, provides three crucial points for synthetic diversification. This strategic placement of functional groups allows for the stereocontrolled introduction of nucleobases and further modifications to explore the structure-activity relationship (SAR) of target antiviral or anticancer agents. Specifically, this molecule serves as a critical building block in the synthesis of carbocyclic nucleosides, which are known to exhibit a broad spectrum of biological activities.[1][2]

Synthesis of Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate: A Two-Step Approach

The synthesis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is efficiently achieved through a two-step process, commencing with the formation of its ketone precursor, diethyl 3-oxocyclopentane-1,1-dicarboxylate, followed by a selective reduction of the carbonyl group.

Step 1: Synthesis of Diethyl 3-Oxocyclopentane-1,1-dicarboxylate

The precursor, diethyl 3-oxocyclopentane-1,1-dicarboxylate, is synthesized via a base-catalyzed condensation reaction between diethyl malonate and cyclopentanone.[3] This method is favored for its operational simplicity and the ready availability of the starting materials.

Experimental Protocol: Synthesis of Diethyl 3-Oxocyclopentane-1,1-dicarboxylate

-

Materials:

-

Diethyl malonate

-

Cyclopentanone

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring.

-

Following the addition of diethyl malonate, add cyclopentanone dropwise to the reaction mixture.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is then acidified with cold, dilute hydrochloric acid.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude diethyl 3-oxocyclopentane-1,1-dicarboxylate.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Reduction to Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate

The pivotal step in obtaining the target molecule is the selective reduction of the ketone functionality in diethyl 3-oxocyclopentane-1,1-dicarboxylate. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for ketones in the presence of esters.[4][5]

Experimental Protocol: Reduction of Diethyl 3-Oxocyclopentane-1,1-dicarboxylate

-

Materials:

-

Diethyl 3-oxocyclopentane-1,1-dicarboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve diethyl 3-oxocyclopentane-1,1-dicarboxylate in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath and quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases and the pH is slightly acidic.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Add deionized water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

-

The product can be further purified by column chromatography on silica gel.

-

Table 1: Summary of Synthetic Steps and Conditions

| Step | Reaction | Key Reagents | Solvent | Typical Conditions |

| 1 | Dieckmann-like Condensation | Diethyl malonate, Cyclopentanone, Sodium ethoxide | Ethanol | Reflux |

| 2 | Ketone Reduction | Diethyl 3-oxocyclopentane-1,1-dicarboxylate, Sodium borohydride | Methanol or Ethanol | 0 °C to room temperature |

Physicochemical and Spectroscopic Characterization

A thorough characterization of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is essential for its use in subsequent synthetic steps.

Table 2: Physicochemical Properties

| Property | Value |

| CAS Number | 21736-07-2 |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 292.2 °C at 760 mmHg |

| Density | 1.196 g/cm³ |

Spectroscopic Data (Predicted)

While a publicly available, experimentally verified high-resolution spectrum is not readily accessible, the expected NMR and IR spectral features can be reliably predicted based on the molecular structure.

-

¹H NMR:

-

The spectrum will exhibit characteristic signals for the two ethyl ester groups: a triplet around δ 1.2-1.3 ppm (6H, 2 x -CH₃) and a quartet around δ 4.1-4.2 ppm (4H, 2 x -OCH₂-).

-

The proton on the carbon bearing the hydroxyl group (-CHOH) is expected to appear as a multiplet in the region of δ 3.8-4.1 ppm.

-

The cyclopentane ring protons will give rise to a series of complex multiplets in the upfield region of the spectrum, typically between δ 1.5-2.5 ppm.

-

A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, with its chemical shift being concentration and solvent dependent.

-

-

¹³C NMR:

-

The carbonyl carbons of the ester groups are expected to resonate around δ 170-175 ppm.

-

The carbon attached to the hydroxyl group (-CHOH) will appear in the range of δ 65-75 ppm.

-

The methylene carbons of the ethyl groups (-OCH₂-) will be found around δ 60-62 ppm.

-

The carbon atom bearing the two ester groups (C1) will be a quaternary signal around δ 55-60 ppm.

-

The remaining cyclopentane ring carbons will show signals in the aliphatic region (δ 20-45 ppm).

-

The methyl carbons of the ethyl groups (-CH₃) will appear at approximately δ 14 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

-

A strong absorption band around 1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester groups.

-

C-O stretching vibrations will be observed in the fingerprint region, typically between 1250-1000 cm⁻¹.

-

C-H stretching vibrations of the aliphatic groups will appear just below 3000 cm⁻¹.

-

Application in the Synthesis of Carbocyclic Nucleosides

The true value of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate lies in its utility as a versatile intermediate for the synthesis of carbocyclic nucleoside analogues. The hydroxyl group can be converted into a leaving group for the introduction of a nucleobase, or its stereochemistry can be inverted to access different diastereomers. The diester functionality can be manipulated to introduce other functional groups or can be hydrolyzed and decarboxylated to afford a cyclopentanecarboxylic acid derivative.

Below is a representative workflow illustrating the conversion of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate into a generic carbocyclic nucleoside analogue.

This generalized scheme highlights the key transformations. The activation of the hydroxyl group, typically by conversion to a mesylate or tosylate, facilitates nucleophilic substitution by a desired nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil, as well as modified bases). Subsequent manipulation of the ester groups can lead to the final carbocyclic nucleoside analogue. The stereochemistry at the 3-position is critical and can be controlled during the reduction step or inverted using methods such as the Mitsunobu reaction, allowing for the synthesis of both cis and trans isomers relative to the ester groups.

Conclusion

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward two-step synthesis and the strategic placement of its functional groups provide a robust platform for the creation of diverse libraries of carbocyclic nucleoside analogues. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the quest for novel antiviral and anticancer therapeutics. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to incorporate this pivotal intermediate into their synthetic strategies.

References

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]

-

Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-1148. [Link]

-

WebAssign. Experiment 3 - Reduction of a Ketone. [Link]

-

Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed. [Link]

-

Yadav, V., et al. (2011). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. National Institutes of Health. [Link]

-

Blanco, J. M., Caamaño, O., Fernández, F., Rodríguez-Borges, J. E., Balzarini, J., & De Clercq, E. (2003). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. National Institutes of Health. [Link]

-

Organic Syntheses. Procedure 15. [Link]

-

PubChem. Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830. [Link]

-

Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. National Institutes of Health. [Link]

-

The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 421-426). [Link]

Sources

- 1. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webassign.net [webassign.net]

The Genesis of a Versatile Building Block: A Technical Guide to Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide delves into the discovery and history of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, a valuable and versatile intermediate in modern organic synthesis and drug development. While a definitive seminal publication marking its first synthesis remains elusive in readily accessible historical records, its conceptualization and practical realization are intrinsically linked to the foundational principles of alicyclic chemistry, most notably the Dieckmann condensation. This guide will therefore reconstruct the logical historical pathway to its synthesis, grounded in the key chemical discoveries of the late 19th and early 20th centuries. We will explore the mechanistic underpinnings of the reactions involved, provide detailed experimental protocols for its preparation based on established methodologies, and discuss its significance as a precursor to a variety of complex molecular architectures.

Introduction: The Strategic Importance of a Functionalized Cyclopentane

The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The stereochemical and electronic properties of this five-membered carbocycle impart unique conformational constraints that are often crucial for molecular recognition and biological activity. Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, with its strategically placed hydroxyl and geminal diester functionalities, represents a highly valuable building block for the elaboration of more complex cyclopentanoid structures. The hydroxyl group serves as a versatile handle for a wide range of chemical transformations, including oxidation, etherification, and esterification, while the diester moiety provides a latent carboxylic acid functionality and enables further carbon-carbon bond formation at the C1 position.

A Historical Reconstruction: The Path to Synthesis

While a singular "discovery" paper for diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is not readily apparent, its synthesis can be logically deduced from the well-established principles of organic chemistry that emerged in the late 19th and early 20th centuries. The key to unlocking the cyclopentane core of this molecule lies in the Dieckmann condensation , an intramolecular cyclization of a diester to form a β-keto ester.

The Foundational Discovery: Walter Dieckmann and the Intramolecular Claisen Condensation

The groundwork for the synthesis of cyclic ketones from diesters was laid by the German chemist Walter Dieckmann . In 1894, Dieckmann reported that the intramolecular condensation of adipic acid esters in the presence of a base, such as sodium ethoxide, led to the formation of a five-membered cyclic β-keto ester.[1][2] This reaction, now universally known as the Dieckmann condensation, is a powerful tool for the formation of 5- and 6-membered rings.[3][4] It is, in essence, an intramolecular variant of the Claisen condensation.[5]

The historical significance of Dieckmann's work cannot be overstated, as it provided a rational and efficient method for the construction of carbocyclic systems that were previously difficult to access. His original publications in the Berichte der deutschen chemischen Gesellschaft detailed the cyclization of various dicarboxylic acid esters, laying the foundation for the synthesis of a vast number of cyclic compounds.[1]

The Logical Precursor: Diethyl 2-Oxocyclopentane-1,1-dicarboxylate

Following Dieckmann's pioneering work, the most logical and direct route to diethyl 3-hydroxycyclopentane-1,1-dicarboxylate would proceed through the formation of its keto precursor, diethyl 2-oxocyclopentane-1,1-dicarboxylate . This intermediate is synthesized via the Dieckmann condensation of diethyl adipate.

The mechanism of this transformation (see Figure 1) involves the deprotonation of an α-carbon of the diethyl adipate by a strong base, typically sodium ethoxide, to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group to form a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester.

Figure 1: Conceptual workflow for the Dieckmann condensation of diethyl adipate.

The Final Transformation: Reduction to the Hydroxyl Group

With the successful synthesis of the β-keto ester, the final step to obtain diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is the reduction of the ketone functionality. In the early 20th century, a common method for such a transformation would have been the use of sodium amalgam or catalytic hydrogenation. Today, a variety of more selective and efficient reducing agents are available, with sodium borohydride (NaBH₄) being a standard choice for its mildness and high chemoselectivity in reducing ketones in the presence of esters.

The reduction introduces a chiral center at the C3 position, leading to a racemic mixture of the cis and trans diastereomers of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Experimental Protocols: A Modern Approach to a Historical Synthesis

The following protocols describe a modern, reliable method for the synthesis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, reflecting the logical historical pathway but employing contemporary reagents and techniques for improved efficiency and safety.

Synthesis of Diethyl 2-Oxocyclopentane-1,1-dicarboxylate via Dieckmann Condensation

Objective: To synthesize the β-keto ester precursor through the intramolecular cyclization of diethyl adipate.

Materials:

-

Diethyl adipate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To a stirred solution of diethyl adipate in anhydrous toluene, the freshly prepared sodium ethoxide solution is added dropwise at a temperature that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete cyclization.

-

The reaction mixture is then cooled, and the excess sodium ethoxide is neutralized by the careful addition of concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure diethyl 2-oxocyclopentane-1,1-dicarboxylate.

Reduction of Diethyl 2-Oxocyclopentane-1,1-dicarboxylate

Objective: To reduce the ketone functionality of the β-keto ester to a hydroxyl group.

Materials:

-

Diethyl 2-oxocyclopentane-1,1-dicarboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diethyl 2-oxocyclopentane-1,1-dicarboxylate is dissolved in methanol and cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of deionized water.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield diethyl 3-hydroxycyclopentane-1,1-dicarboxylate as a racemic mixture of diastereomers. Further purification can be achieved by column chromatography.

Figure 2: Overall synthetic workflow for diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Typical Yield (%) |

| Diethyl 2-Oxocyclopentane-1,1-dicarboxylate | C₁₁H₁₆O₅ | 228.24 | Dieckmann Condensation | 75-85 |

| Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate | C₁₁H₁₈O₅ | 230.26 | Reduction | >90 |

Conclusion: A Legacy of Versatility

The story of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is not one of a sudden, isolated discovery, but rather a testament to the power of fundamental reaction mechanisms to enable the creation of complex and useful molecules. Its synthesis, logically derived from the seminal work of Walter Dieckmann, highlights the enduring legacy of the Dieckmann condensation in organic synthesis. For modern researchers in drug development and materials science, this functionalized cyclopentane derivative continues to be a valuable and versatile platform for the construction of novel molecular architectures, demonstrating that the foundational discoveries of the past remain the cornerstones of innovation today.

References

-

Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

-

Dieckmann Condensation. (2020, May 27). In L.S.College, Muzaffarpur. Retrieved from [Link]

-

Claisen Condensation and Dieckmann Condensation. (2020, September 14). In Master Organic Chemistry. Retrieved from [Link]

-

Dieckmann Condensation. (n.d.). In J&K Scientific LLC. Retrieved from [Link]

-

Cyclopentane synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. (2005). Journal of the American Chemical Society, 127(19), 7015-7024. [Link]

-

Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion. (1993). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8. [Link]

-

General Synthesis of Highly Functionalized Cyclopentane Segments for the Preparation of Jatrophane Diterpenes. (2004). The Journal of Organic Chemistry, 69(2), 481-487. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

General Dieckmann condensation reaction. (n.d.). In ResearchGate. Retrieved from [Link]

-

Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). Theses and Dissertations. [Link]

-

Bis-functionalized Cyclopentanes from Linear Alkynes via Radical Cascade Involving Double Intramolecular Hydrogen-Atom Transfer. (2025). ChemRxiv. [Link]

-

Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. (1990). Tetrahedron Letters, 31(30), 4325-4328. [Link]

-

Dieckmann condensation. (n.d.). In Grokipedia. Retrieved from [Link]

-

Cyclopentane Synthesis via Free-Radical-Mediated Addition of Functionalized Alkenes to Substituted Vinylcyclopropanes. (1988). Journal of the American Chemical Society, 110(17), 5914-5916. [Link]

-

Dieckmann, W. (1900). Ueber die Darstellung cyclischer Ketoncarbonsäureester aus aliphatischen Dicarbonsäureestern. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2684. [Link]

Sources

A Technical Guide for Theoretical Studies on 3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for conducting theoretical and computational studies on 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester. This molecule, a substituted cyclopentane, presents significant opportunities as a versatile building block in medicinal chemistry and natural product synthesis.[1] Its conformational flexibility, governed by the interplay of the hydroxyl and diethyl ester functional groups on a non-planar ring system, dictates its reactivity and potential biological activity. Understanding these properties at a molecular level through theoretical investigation is paramount for its rational application. This document outlines key computational methodologies, including Density Functional Theory (DFT) and molecular dynamics, explains the scientific rationale behind their application, provides detailed protocols for core analyses, and presents data in a structured format to bridge theoretical predictions with experimental validation.

Introduction: Significance and Theoretical Context

Substituted cyclopentane rings are ubiquitous structural motifs in a vast array of bioactive natural products and pharmaceuticals.[1] Unlike their six-membered cyclohexane counterparts, which have well-defined low-energy chair conformations, cyclopentane rings are highly flexible and exist in a dynamic equilibrium between multiple low-energy non-planar conformations, primarily the 'envelope' and 'half-chair' (or 'twist') forms.[2][3][4] This conformational fluxionality is crucial as it can significantly influence how a molecule interacts with biological targets like enzymes or receptors.[5]

The subject of this guide, this compound (CAS 21736-07-2), combines this inherent ring flexibility with the steric and electronic demands of three key substituents: a hydroxyl group at the C3 position and two ethyl carboxylate groups geminally substituted at the C1 position.[6] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the bulky, polar ester groups significantly influence the conformational landscape.

Theoretical studies offer a powerful, cost-effective lens to explore:

-

Conformational Landscape: Identifying the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

-

Electronic Properties: Understanding the distribution of charge, orbital energies (HOMO/LUMO), and electrostatic potential, which are key to predicting reactivity.[7][8]

-

Spectroscopic Characterization: Predicting NMR, IR, and other spectral data to aid in the identification and structural confirmation of synthetic products.[9]

-

Reaction Mechanisms: Modeling potential synthetic routes or metabolic pathways to understand regioselectivity and stereoselectivity.

This guide will focus on the foundational theoretical analyses essential for building a comprehensive molecular profile of this compound.

Core Computational Methodologies: The 'Why' and 'How'

The choice of computational method is a balance between accuracy and computational cost. For a molecule of this size and complexity, a multi-tiered approach is often most effective.

Density Functional Theory (DFT)

Expertise & Causality: DFT is the workhorse of modern computational chemistry for medium-sized organic molecules. It offers an excellent balance of accuracy and efficiency for calculating ground-state geometries, relative energies, and electronic properties. The key is selecting an appropriate functional and basis set. For systems involving non-covalent interactions (like potential intramolecular hydrogen bonding from the -OH group), a functional that accounts for dispersion forces is crucial.

-

Recommended Functional: B3LYP-D3(BJ) . The B3LYP functional is a robust hybrid functional widely used for organic molecules.[10] The "-D3(BJ)" suffix indicates the inclusion of Grimme's D3 dispersion correction with Becke-Johnson damping, which is vital for accurately modeling the subtle van der Waals forces that influence conformer stability.

-

Recommended Basis Set: 6-31+G(d,p) . This Pople-style basis set is a good starting point. The "+ " indicates the addition of diffuse functions on heavy atoms, important for describing lone pairs and anions, while "(d,p)" adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for more flexibility in describing bond shapes.[10]

Workflow for Theoretical Analysis

A robust theoretical analysis follows a logical progression from broad exploration to detailed refinement. The workflow diagram below illustrates this process, which ensures that computational effort is focused on the most relevant molecular structures.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Cyclopentane | OpenOChem Learn [learn.openochem.org]

- 5. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. researchgate.net [researchgate.net]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]